molecular formula C20H20O8 B11956342 1,4-Dioxane-2,3-diyl bis(phenoxyacetate)

1,4-Dioxane-2,3-diyl bis(phenoxyacetate)

Cat. No.: B11956342
M. Wt: 388.4 g/mol
InChI Key: QFEDOIHKPVKTLK-UHFFFAOYSA-N
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Description

1,4-Dioxane-2,3-diyl bis(phenoxyacetate) is a dioxane derivative featuring phenoxyacetate ester groups at the 2 and 3 positions of the 1,4-dioxane ring. Phenoxyacetate esters are commonly utilized in pharmaceutical and agrochemical applications due to their bioavailability and hydrolytic stability.

Properties

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

[3-(2-phenoxyacetyl)oxy-1,4-dioxan-2-yl] 2-phenoxyacetate

InChI

InChI=1S/C20H20O8/c21-17(13-25-15-7-3-1-4-8-15)27-19-20(24-12-11-23-19)28-18(22)14-26-16-9-5-2-6-10-16/h1-10,19-20H,11-14H2

InChI Key

QFEDOIHKPVKTLK-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(O1)OC(=O)COC2=CC=CC=C2)OC(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Epoxide Ring Opening with Ethylene Glycol Derivatives

A method described for functionalized 1,4-dioxanes involves epoxide ring opening with ethylene glycol monosodium salt. This approach can be adapted to produce 1,4-dioxane-2,3-diol:

  • Epoxide Preparation : React aldehydes or ketones with a Corey–Chaikovsky reagent (e.g., dimethyl sulfonium methylide) to form epoxides.

  • Ring Opening : Treat the epoxide with ethylene glycol monosodium salt in a polar aprotic solvent (e.g., THF) under basic conditions.

  • Cyclization : The resulting diol undergoes intramolecular cyclization to form the dioxane ring.

Key Conditions :

ParameterValue/Description
Temperature60–80°C
SolventTetrahydrofuran (THF) or DMF
BaseSodium hydroxide or potassium carbonate
Reaction Time6–12 hours

Yield : ~60–70% (estimated based on analogous epoxide ring-opening reactions).

Copper-Mediated Cyclization of Diols

An alternative route involves cyclizing a diol precursor using copper bromide as a catalyst. For example:

  • Diol Synthesis : Prepare a diol precursor (e.g., 2,3-diol) via oxidation or reduction of a parent compound.

  • Cyclization : React the diol with copper bromide in a sealed tube under inert atmosphere.

  • Purification : Distill the crude product under reduced pressure.

Key Conditions :

ParameterValue/Description
Temperature175–190°C
SolventTHF or chlorobenzene
CatalystCuBr₂
Reaction Time3–12 hours

Yield : ~50–60% (based on analogous dioxane syntheses).

Esterification of 1,4-Dioxane-2,3-diol

Once the diol is obtained, esterification with phenoxyacetic acid derivatives proceeds via standard acylation methods.

Reaction with Phenoxyacetyl Chloride

Phenoxyacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The chloride then reacts with the diol:

  • Acid Chloride Synthesis :

    • Reagents : Phenoxyacetic acid, SOCl₂, pyridine.

    • Conditions : Reflux at 70°C for 2–3 hours.

  • Esterification :

    • Reagents : 1,4-Dioxane-2,3-diol, phenoxyacetyl chloride, DMAP (catalyst).

    • Conditions : Dichloromethane, room temperature to reflux.

Key Conditions :

ParameterValue/Description
SolventDichloromethane or THF
BasePyridine or DMAP
Molar Ratio1:2 (diol:acid chloride)
Temperature0–40°C (controlled addition)

Yield : ~70–80% (estimated; analogous esterifications of diols report yields in this range).

Alternative: Transesterification

For phenoxyacetic esters, transesterification with methyl phenoxyacetate could be employed, though this method is less common for diols.

Purification and Characterization

Crude products are purified via:

  • Recrystallization : From ethanol or ethyl acetate.

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

NMR Data :

  • ¹H NMR (CDCl₃) : δ 4.8–5.2 (d, 2H, OCH₂), 6.9–7.4 (m, 10H, aromatic), 4.1–4.3 (s, 2H, OCH₂COO).

  • ¹³C NMR : δ 168–172 (C=O), 100–105 (dioxane carbons).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Epoxide Ring OpeningHigh regioselectivityRequires epoxide synthesis steps60–70%
Copper-MediatedDirect cyclization from diolsHarsh conditions (high temp, sealed tube)50–60%
Acid ChlorideWell-established protocolRequires handling of corrosive reagents70–80%

Chemical Reactions Analysis

1,4-Dioxane-2,3-diyl bis(phenoxyacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate groups, where nucleophiles like amines or thiols replace the acetate group, forming new derivatives.

Scientific Research Applications

1,4-Dioxane-2,3-diyl bis(phenoxyacetate) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: It can be used as a solvent or intermediate in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate) involves its interaction with molecular targets such as enzymes or receptors. The phenoxyacetate groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, modulating their activity. The 1,4-dioxane ring provides a stable scaffold that can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

Dioxathion (CAS 78-34-2)
  • Structure : S,S’-(1,4-Dioxane-2,3-diyl) O,O,O’,O’-tetraethyl-bis-(phosphorodithioate) .
  • Key Differences: Replaces phenoxyacetate with phosphorodithioate groups. Contains sulfur and phosphorus, imparting insecticidal properties.
  • Applications: Used as an organophosphate insecticide, contrasting with the target compound’s likely pharmaceutical or fine chemical use .
(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2,2-diyl)bis(4,1-phenylene) diacetate (CAS 14008-48-1)
  • Structure : Features a benzooxazine core with diacetate substituents .
  • Key Differences: Aromatic benzooxazine ring vs. non-aromatic dioxane. Acetate esters instead of phenoxyacetates.
  • Applications : Likely serves as a synthetic intermediate or bioactive molecule in drug discovery .
1,4-Dioxane-2,3-diol, 2TMS Derivative
  • Structure : Dioxane diol with trimethylsilyl (TMS) protecting groups .
  • Key Differences: Hydroxyl groups protected as TMS ethers vs. phenoxyacetate esters. Enhanced volatility and stability for analytical applications.

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Thermal Stability Solubility
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) (Estimated) ~400–450 Ester, ether Moderate (ester decomposition >200°C) Low in water, soluble in organic solvents
Dioxathion 456.48 Phosphorodithioate, ether High (stable up to 150°C) Lipophilic
Benzooxazine diacetate ~400 (estimated) Ester, aromatic Moderate Soluble in polar aprotic solvents
Dioxane diol (TMS derivative) 264.47 TMS ether, diol High (TMS protection) Volatile, organic-soluble

Notes:

  • Phenoxyacetate esters are less hydrolytically stable than phosphorodithioates but more stable than unprotected diols .
  • The dioxane backbone in all compounds contributes to rigidity, affecting melting points and crystallinity .

Research Findings and Gaps

  • Thermal Behavior: Unlike copper coordination compounds (e.g., ), the target compound’s ester groups may decompose into phenoxyacetic acid and dioxane fragments above 200°C.
  • Coordination Chemistry: Phenoxyacetate groups could act as bidentate ligands, similar to carboxylato bridges in Cu(II) complexes, but with altered binding affinities .
  • Toxicity Data: Limited information on the target compound’s ecotoxicology; extrapolation from Dioxathion suggests lower acute toxicity due to absence of phosphorus .

Q & A

Q. What are the validated synthetic pathways for 1,4-Dioxane-2,3-diyl bis(phenoxyacetate), and how can purity be optimized?

Answer:

  • Synthesis Protocol: Use nucleophilic substitution or esterification between phenoxyacetic acid derivatives and 1,4-dioxane diols. Catalysts like DMAP or DCC improve yields .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Validate via HPLC (C18 column, UV detection at 254 nm) .
  • Troubleshooting: Monitor reaction pH (neutral to slightly acidic) to avoid hydrolysis of ester bonds .

Q. How should researchers characterize the physicochemical properties of this compound?

Answer:

  • Spectroscopy: Confirm structure via 1H^1H-NMR (δ 4.2–4.5 ppm for dioxane protons; δ 7.2–7.4 ppm for aromatic protons) and FT-IR (C=O stretch at ~1740 cm1^{-1}) .
  • Thermal Stability: Use TGA/DSC to assess decomposition temperatures (expected range: 200–250°C) .
  • Solubility: Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12) to guide formulation studies .

Q. What are the standard protocols for assessing acute toxicity in vitro?

Answer:

  • Cell Viability Assays: Use MTT or resazurin reduction assays in HepG2 or HEK293 cells. Dose range: 1–100 µM, 24–48 h exposure .
  • Positive Controls: Include known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity .
  • Data Normalization: Express results as % viability relative to solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can conflicting data on environmental persistence be resolved?

Answer:

  • Systematic Review: Follow EPA’s tiered approach: (1) Screen peer-reviewed databases (SciFinder, PubMed), (2) Validate via grey literature (EPA reports, patent databases), (3) Apply QSAR models for biodegradability predictions .
  • Experimental Validation: Conduct OECD 301F (ready biodegradability) tests. Compare half-lives in aerobic/anaerobic conditions .
  • Data Reconciliation: Use statistical tools (e.g., ANOVA) to identify outliers and contextualize variability (e.g., pH, microbial activity) .

Q. What computational methods predict reactivity in catalytic applications?

Answer:

  • DFT Calculations: Optimize molecular geometry (B3LYP/6-31G*) to identify electrophilic sites (e.g., ester carbonyls). Calculate Fukui indices for nucleophilic attack .
  • MD Simulations: Model solvent interactions (water, ethanol) using GROMACS. Analyze hydrogen-bonding networks to predict hydrolysis rates .
  • Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How to design structure-activity relationship (SAR) studies for bioactivity?

Answer:

  • Analog Synthesis: Modify phenoxyacetyl substituents (e.g., halogens, methyl groups) and assess impact on bioactivity .
  • Binding Assays: Use SPR or ITC to quantify interactions with targets (e.g., cyclooxygenase-2). KdK_d values <10 µM indicate high affinity .
  • Multi-Parametric Analysis: Apply PCA to correlate structural descriptors (e.g., logP, PSA) with activity .

Q. What strategies address contradictions in oxidative degradation pathways?

Answer:

  • Advanced Analytics: Use LC-HRMS to identify degradation products (e.g., phenoxyacetic acid, dioxane fragments). Compare fragmentation patterns with reference standards .
  • Mechanistic Probes: Introduce isotopically labeled 18O^{18}O to trace oxygen incorporation during oxidation .
  • Kinetic Modeling: Develop rate equations for competing pathways (e.g., radical vs. nucleophilic oxidation) using COPASI software .

Methodological Frameworks

Q. How to integrate EPA’s literature search strategy into systematic reviews?

Answer:

  • Step 1: Define search strings using CAS No. and synonyms (e.g., "1,4-diethylene oxide") across PubMed, Web of Science, and EPA’s ECOTOX .
  • Step 2: Apply inclusion/exclusion criteria (Table_Apx E-1) to filter studies by relevance (e.g., peer-reviewed, >2000 publication date) .
  • Step 3: Use PRISMA flow diagrams to document screening stages and resolve discrepancies via dual-reviewer consensus .

Q. What quality control measures ensure reproducibility in batch synthesis?

Answer:

  • In-Process Controls: Monitor reaction progress via TLC (Rf = 0.3–0.5) and adjust stoichiometry if intermediates accumulate .
  • Batch Consistency: Characterize 3 independent batches via NMR, HPLC, and elemental analysis. Accept %RSD <5% for key parameters .
  • Stability Studies: Store samples at -20°C under argon; reassay purity at 6-month intervals .

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